molecular formula C8H4N2O4 B183318 4-Cyano-3-nitrobenzoic acid CAS No. 153775-42-9

4-Cyano-3-nitrobenzoic acid

Cat. No. B183318
M. Wt: 192.13 g/mol
InChI Key: JVPRJKPSKHSUDO-UHFFFAOYSA-N
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Description

4-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 . It has a molecular weight of 192.13 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Cyano-3-nitrobenzoic acid is 1S/C8H4N2O4/c9-4-6-2-1-5 (8 (11)12)3-7 (6)10 (13)14/h1-3H, (H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Cyano-3-nitrobenzoic acid is a solid at room temperature . It has a boiling point of 438.1°C .

Scientific Research Applications

  • Protein Modification : 2-Nitro-5-thiocyanatobenzoic acid, a related compound, is used for converting thiol groups in proteins to S-cyano derivatives, indicating a potential role in protein chemistry and modification (Price, 1976).

  • Enantioselective Synthesis : 4-Cyano-3-nitrobenzoic acid is used in enantioselective transfer hydrogenation processes, contributing to the field of asymmetric synthesis and organic chemistry (Zhang et al., 2010).

  • Liquid Crystalline Properties : Studies on new compounds containing 4-Cyano-3-nitrobenzoic acid show transitions between various smectic phases in liquid crystals, highlighting its role in materials science and liquid crystal research (Murthy, 2004).

  • Luminescence Studies : Nitrobenzoic acid derivatives, including 4-Cyano-3-nitrobenzoic acid, are used in the synthesis of luminescent lanthanide ion-based coordination polymers, which are important in photophysical studies (de Bettencourt-Dias & Viswanathan, 2006).

  • Organic Chemistry Reactions : 4-Cyano-3-nitrobenzoic acid is involved in Fischer esterification reactions, illustrating its utility in fundamental organic synthesis and teaching laboratories (Kam et al., 2020).

  • Coordination Polymers and Anticonvulsant Activities : Zn(II) and Co(II) complexes with 4-Cyano-3-nitrobenzoic acid were synthesized to investigate their structures and anticonvulsant activities, showing its relevance in medicinal chemistry and coordination chemistry (D'angelo et al., 2008).

Safety And Hazards

4-Cyano-3-nitrobenzoic acid is associated with several hazards. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs . It is also harmful to aquatic life . Safety measures include avoiding breathing the dust, washing skin thoroughly after handling, and wearing protective equipment .

properties

IUPAC Name

4-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPRJKPSKHSUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623133
Record name 4-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-nitrobenzoic acid

CAS RN

153775-42-9
Record name 4-Cyano-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mM), cuprous cyanide (5.2 g, 58 mM), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mM) were heated under an argon atmosphere at 180° for 3.5 hours. After cooling, the mixture was dissolved in concentrated hydrochloric acid (60 ml), diluted with water (80 ml), and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with aqueous NaH2PO4, brine, and dried over MgSO4. Crude product was purified by chromatography on silica, eluting with a mixture of dichloromethane/acetic acid (98:2), to give 4-cyano-3-nitrobenzoic acid (2.65 g, 48%). Nmr (DMSO-d6): δ 8.31 (d, 1H); 8.41 (dd, 1H); 8.68 (d, 1H).
Quantity
5.84 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Cyano-3-nitro-benzoic acid methyl ester (13.4 g, 61.6 mmol) was dissolved in tetrahydrofuran (74 ml) and aqueous sodium hydroxide (1M) (73.9 ml) was added. The reaction mixture was stirred at 25° C. for 4 hours. Then the reaction mixture was diluted with water (700 ml) and acidified with aqueous hydrochloric acid (1M). The mixture was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated. 4-Cyano-3-nitro-benzoic acid (12.0 g) was used in the next step without further purification. 1H-NMR (400 MHz, DMSO-d6): 13.00 (bs, 1H), 8.79 (s, 1H), 8.40 (d, 1H), 8.30 (d, 1H) ppm.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
73.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
SB Han, H Han, MJ Krische - Journal of the American Chemical …, 2010 - ACS Publications
… [Ir(cod)Cl] 2 , 4-cyano-3-nitrobenzoic acid, allyl acetate, and the chiral phosphine ligand (R)-… benzoate derived from [Ir(cod)Cl] 2 , 4-cyano-3-nitrobenzoic acid, allyl acetate, and 2,2′-bis(…
Number of citations: 76 pubs.acs.org
IS Kim, SB Han, MJ Krische - Journal of the American Chemical …, 2009 - ACS Publications
… Here, we report a second generation ortho-cyclometallated iridium catalyst modified by 4-cyano-3-nitrobenzoic acid and (S)-SEGPHOS that promotes highly regio- and enantioselective …
Number of citations: 181 pubs.acs.org
SB Han, X Gao, MJ Krische - Journal of the American Chemical …, 2010 - ACS Publications
… Using the ortho-cyclometalated π-allyl iridium precatalyst (R)-I derived from [Ir(cod)Cl] 2 , 4-cyano-3-nitrobenzoic acid, (R)-SEGPHOS, and allyl acetate, enantioselective transfer …
Number of citations: 76 pubs.acs.org
YJ Zhang, JH Yang, SH Kim… - Journal of the American …, 2010 - ACS Publications
… of carbonate 1a in the presence of aromatic, allylic, or aliphatic alcohols 2a−2i employing a cyclometalated iridium C,O-benzoate derived from allyl acetate, 4-cyano-3-nitrobenzoic acid …
Number of citations: 96 pubs.acs.org
X Gao, IA Townsend, MJ Krische - The Journal of organic …, 2011 - ACS Publications
… -methyl allyl acetate as the crotyl donor were achieved using the ortho-cyclometalated iridium C,O-benzoate prepared in situ from [Ir(cod)Cl] 2 , allyl acetate, 4-cyano-3-nitrobenzoic acid…
Number of citations: 99 pubs.acs.org
X Gao, H Han, MJ Krische - Journal of the American Chemical …, 2011 - ACS Publications
… mixtures arising upon exposure of 1,3-propanediol 1a to α-methyl allyl acetate in the presence of the iridium catalyst derived from [Ir(cod)Cl] 2 , allyl acetate, 4-cyano-3-nitrobenzoic acid…
Number of citations: 117 pubs.acs.org
X Gao, YJ Zhang, MJ Krische - Angewandte Chemie, 2011 - Wiley Online Library
… Eventually, it was found that transesterification is suppressed for reactions employing the isolated π-allyl iridium C,O-benzoate modified by BIPHEP and 4-cyano-3-nitrobenzoic acid in …
Number of citations: 49 onlinelibrary.wiley.com
J Moran, MJ Krische - Asymmetric Synthesis Ii: More Methods …, 2012 - Wiley Online Library
… allyl acetate as the crotyl donor were performed using the ortho-cyclometallated iridium C, O-benzoate prepared in situ from [Ir (cod) Cl] 2, allyl acetate, 4-cyano-3-nitrobenzoic acid, and …
Number of citations: 4 onlinelibrary.wiley.com
JR Zbieg, T Fukuzumi… - Advanced synthesis & …, 2010 - Wiley Online Library
… Additionally, a dramatic electronic effect involving the C,O-benzoate was evident: whereas the catalyst derived from 4-cyano-3-nitrobenzoic acid “BIPHEP-I-CN” provides only an 8% …
Number of citations: 54 onlinelibrary.wiley.com
YJ Zhang, JH Yang, SH Kim, MJ Krische - Synfacts, 2010 - thieme-connect.com
The cyclometalated iridium C, O-benzoate, derived from allyl acetate, 4-cyano-; 3-nitrobenzoic acid, and modified (S)-SEGPHOS, was successfully applied to the asymmetric carbonyl (…
Number of citations: 0 www.thieme-connect.com

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